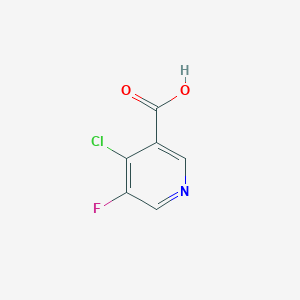

4-Chloro-5-fluoronicotinic acid

Description

Significance of Halogenated Pyridine (B92270) Carboxylic Acids in Organic Synthesis Research

Halogenated pyridine carboxylic acids are a cornerstone of modern organic synthesis. nih.gov The presence of halogen atoms on the pyridine ring dramatically influences the molecule's reactivity, allowing for a wide range of chemical transformations. numberanalytics.com Halogenation is a fundamental process that can alter the physical, chemical, and biological properties of organic molecules, thereby expanding their utility. numberanalytics.com The introduction of halogens can enhance bioactivity, stability, and lipophilicity, making these compounds particularly valuable in the development of pharmaceuticals and agrochemicals. numberanalytics.com

The pyridine ring itself, being electron-deficient, facilitates interactions like π-π stacking and hydrogen bonding with biological targets, which can enhance binding affinity. nih.gov The carboxylic acid group adds polarity and can coordinate with metal ions, a useful feature in enzyme inhibition. nih.gov The ease of substitution at various positions on the pyridine ring provides structural flexibility, enabling chemists to fine-tune the properties of the resulting molecules. nih.gov

Research Context and Historical Overview of Pyridine Derivatives

Pyridine and its derivatives have a long and storied history in chemistry. Nicotinic acid, also known as niacin or vitamin B3, is a simple pyridine carboxylic acid that has been used for decades to treat dyslipidemia. wikipedia.orgnih.gov Research into the mechanism of action of nicotinic acid led to the discovery of specific G protein-coupled receptors, highlighting the biological importance of this scaffold. nih.gov

The development of synthetic methods to modify the pyridine ring, such as halogen-metal interconversion reactions, has been a significant area of research since the mid-20th century. nih.gov These methods have enabled the synthesis of a vast array of substituted pyridine derivatives, including those with isotopic labels for use in metabolic studies. nih.gov Over the years, the applications of nicotinic acid derivatives have expanded beyond medicine to include roles as intermediates in the production of dyes, pesticides, and other industrial chemicals. chemistryjournal.net

Structural and Substituent Effects in Fluorine and Chlorine Substituted Nicotinic Acids

The introduction of fluorine and chlorine atoms onto the nicotinic acid framework has profound effects on the molecule's properties. Fluorine, being the most electronegative element, can significantly alter the acidity of the carboxylic acid group and the basicity of the pyridine nitrogen. The presence of a fluorine atom can also increase a compound's metabolic stability and membrane permeability, which are desirable properties for drug candidates. nih.govsigmaaldrich.com

The Role of 4-Chloro-5-fluoronicotinic acid within Contemporary Chemical Transformations

This compound has emerged as a key building block in contemporary chemical synthesis due to its unique substitution pattern. The presence of two different halogen atoms at specific positions on the pyridine ring allows for selective and sequential reactions. This differential reactivity is highly advantageous in the construction of complex molecular architectures.

The synthesis of this compound itself can be achieved through various methods, often starting from more highly halogenated pyridines. For example, the selective de-chlorination of 2,6-dichloro-5-fluoronicotinic acid derivatives has been reported as a viable route. chembk.comgoogle.com

Once obtained, this compound can be utilized in a variety of chemical transformations. The carboxylic acid group can be readily converted into other functional groups, such as esters or amides. The chlorine and fluorine atoms can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of substituents. This versatility makes this compound a valuable intermediate in the synthesis of new materials and biologically active compounds.

Below is a data table summarizing the key properties of this compound and related compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | C6H3ClFNO2 | 175.55 | Contains both chlorine and fluorine substituents, offering differential reactivity. |

| Nicotinic acid | C6H5NO2 | 123.11 | The parent compound, also known as niacin (Vitamin B3). wikipedia.org |

| 4-Chloronicotinic acid | C6H4ClNO2 | 157.55 | A monochlorinated derivative of nicotinic acid. nih.gov |

| 4-Chloro-5,6-difluoronicotinic acid | C6H2ClF2NO2 | 193.53 | A related compound with an additional fluorine atom. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO2/c7-5-3(6(10)11)1-9-2-4(5)8/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRWXOCHMBWAAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)F)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Approaches to 4 Chloro 5 Fluoronicotinic Acid

Multi-Step Synthesis from Readily Available Pyridine (B92270) Precursors

Constructing the 4-Chloro-5-fluoronicotinic acid molecule from simple, readily available pyridine precursors involves a sequence of reactions designed to introduce the correct functional groups at specific positions on the ring. This bottom-up approach relies heavily on established and innovative methods for halogenation, functionalization, and oxidation.

Halogenation Strategies for Nicotinaldehyde Derivatives and Subsequent Oxidation

One viable synthetic pathway begins with the functionalization of a pyridine ring to form a nicotinaldehyde derivative, which is subsequently halogenated and then oxidized to the target carboxylic acid. The aldehyde group serves as a precursor to the carboxylic acid moiety.

The synthesis could commence with a suitable pyridine derivative, onto which chlorine and fluorine atoms are introduced. smolecule.com This is followed by a formylation step, using a reagent like the Vilsmeier-Haack reagent, to install the aldehyde group at the 3-position (nicotinaldehyde). smolecule.com Traditional halogenation methods for pyridine rings can be employed, though they often present challenges in selectivity.

| Halogenation Method | Typical Conditions | Selectivity | Yield Range |

| Vapor-Phase Chlorination | 300-400°C, 1-5 bar | Low to Moderate | 25-60% |

| Nucleophilic Substitution | 80-120°C with halide salts | Moderate to High | 58-84% |

Once the appropriately halogenated nicotinaldehyde intermediate is formed, the final step is the oxidation of the aldehyde group to a carboxylic acid. Various oxidizing agents can accomplish this transformation, a common reaction in organic synthesis. smolecule.com The direct oxidation of substituted picolines (methylpyridines) to their corresponding nicotinic acids is a well-established industrial process, often utilizing oxidants like nitric acid or employing catalytic gas-phase oxidation, highlighting the feasibility of converting an alkyl or aldehyde group at the 3-position into a carboxylic acid. chimia.chmdpi.com

Regioselective Functionalization Techniques for Pyridine Ring Systems

Achieving the specific 4-chloro-5-fluoro substitution pattern necessitates high regioselectivity. The direct functionalization of pyridine C-H bonds is a highly sought-after goal in synthetic chemistry due to the prevalence of the pyridine motif in pharmaceuticals. digitellinc.com Modern synthetic methods offer increasingly sophisticated tools to control the position of substitution.

Recent advances have led to practical and general strategies for C-4 functionalization of pyridine rings. dntb.gov.ua These methods can involve the activation of the pyridine ring to facilitate either ionic or radical alkylation and arylation at the desired position. dntb.gov.ua Other techniques, such as borane-catalyzed C3-alkylation and transition-metal-free alkylation of pyridine N-oxides, provide alternative routes for introducing substituents at specific sites. dntb.gov.ua For instance, iridium-Lewis acid bifunctional catalysts have been developed for meta-selective C-H borylation of pyridines, which could be a key step in introducing a functional group at the 5-position. dntb.gov.ua These advanced functionalization techniques are crucial for creating the polysubstituted pyridine core with the required arrangement before final conversion to the nicotinic acid.

Targeted Dehalogenation Methodologies

An alternative synthetic strategy involves starting with a more heavily halogenated pyridine derivative and selectively removing specific halogen atoms. This "top-down" approach can be highly effective if the precursor is readily accessible and the dehalogenation can be controlled.

Selective Monodechlorination of Dihalogentated Nicotinic Acids (e.g., 2,6-dichloro-5-fluoronicotinic acid)

A key intermediate for this approach is 2,6-dichloro-5-fluoronicotinic acid. nih.govmedchemexpress.commedchemexpress.com This compound can be synthesized from 2,6-dihydroxy-5-fluoronicotinate using phosphorus oxychloride in the presence of a lithium reagent, followed by hydrolysis. google.com Another route involves the hydrolysis of 2,6-dichloro-5-fluoro-3-cyanopyridine (2,6-dichloro-5-fluoronicotinonitrile) using sulfuric acid. google.com

With the 2,6-dichloro-5-fluoronicotinic acid precursor in hand, the synthetic challenge lies in the selective removal of one of the two chlorine atoms, specifically the one at the 2- or 6-position, leaving the chlorine at the 4-position (if it were present) and the fluorine at the 5-position intact. While the specific monodechlorination of this exact substrate to yield the 4-chloro product is not detailed, the principle of selective dehalogenation is a powerful tool in organic synthesis, often achieved through catalytic hydrogenation or other reductive methods.

Catalytic Hydrogenation Approaches for Chlorine Atom Removal

Catalytic hydrogenation is a widely employed industrial method for the reductive cleavage of carbon-heteroatom bonds, including dehalogenation. acsgcipr.org This process, also known as hydrogenolysis, typically uses a heterogeneous precious metal catalyst. acsgcipr.org

The choice of catalyst and reaction conditions is critical for achieving selectivity.

Palladium-based catalysts , such as Palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)2/C), are known to cause dehalogenation. reddit.com

Platinum-based catalysts , like platinum on carbon (Pt/C), can also be used. reddit.com The particle size of the platinum on the carbon support can influence the rate of dehalogenation, offering a potential handle for controlling the reaction's selectivity. google.com

The primary challenge in this approach is controlling the reaction to achieve monodechlorination without removing the second chlorine atom or affecting the fluorine atom. The relative reactivity of halogens on a pyridine ring often differs based on their position, which can be exploited to achieve the desired selective removal. For example, in some systems, using transfer hydrogenation with a Pd-C catalyst has been reported to be more selective. reddit.com Careful optimization of catalyst, solvent, pressure, and temperature is essential to favor the removal of a single, more labile chlorine atom. acsgcipr.orgreddit.com

Derivatization from Related Halogenated Pyridine Intermediates

This strategy involves the stepwise chemical modification of existing halogenated pyridine compounds to build the target molecule. This is a common approach in process chemistry, where commercially available, functionalized starting materials are manipulated to create more complex products. acsgcipr.org

For example, a synthesis could begin with a commercially available intermediate like 2-chloronicotinic acid. atlantis-press.com A sequence of reactions, including esterification, nucleophilic substitution, and hydrolysis, can be used to introduce other functional groups. atlantis-press.com In the context of this compound, a plausible route could start with an intermediate such as 2,6-dichloro-5-fluoronicotinonitrile. chemicalbook.com This intermediate could undergo a series of transformations:

Hydrolysis of the nitrile group to a carboxylic acid.

Selective nucleophilic aromatic substitution to replace one of the chlorine atoms.

Further functional group manipulations to install the final chloro and fluoro groups at the desired positions.

The halogen-metal interconversion reaction is another powerful tool that could be applied, allowing for the replacement of a halogen with a metal (like lithium), which can then be reacted with an electrophile to introduce a new functional group. nih.gov This method provides a way to build complexity on a pre-halogenated pyridine scaffold.

Pathways from Fluoroisonicotinic Acid Derivatives

The synthesis of chloro-fluorinated nicotinic acids can be approached by modifying existing halogenated pyridine scaffolds. One strategy involves the selective functionalization of a related isomer, 2-chloroisonicotinic acid, through directed ortho-lithiation. mdpi.com This method utilizes a strong, sterically hindered base like lithium tetramethylpiperidine (LiTMP) to deprotonate the position adjacent to the carboxylic acid group. The resulting lithium species can then be trapped with an electrophile. mdpi.com While this specific example highlights functionalization at position 5, the principle of directed metallation is a powerful tool for introducing substituents onto a pre-existing fluoro-substituted pyridine ring, which could be adapted for the synthesis of the target 4-chloro-5-fluoro isomer.

Synthetic Routes Involving 2-Chloro-5-fluoronicotinic acid Analogues

The synthesis of the closely related and important intermediate, 2-Chloro-5-fluoronicotinic acid, provides significant insight into the construction of chloro-fluoro pyridine systems. google.comatlantis-press.com Documented methods often start from multi-halogenated precursors, requiring selective removal or transformation of specific halogen atoms.

One established, albeit challenging, route begins with 2,6-dichloro-5-fluoronicotinonitrile. google.com This pathway involves:

Reaction with sodium methanethiolate to selectively displace one chlorine atom.

Hydrogenation using a Raney nickel catalyst to remove the methylthio group, yielding 2-chloro-5-fluoronicotinonitrile.

Subsequent hydrolysis of the nitrile to the desired carboxylic acid. google.com

An alternative approach avoids thiols by starting with 2,6-dichloro-5-fluoronicotinic acid or its esters. This method focuses on the selective catalytic hydrogenation to remove the chlorine atom at the 6-position. google.com

| Starting Material | Key Steps | Catalyst | Outcome |

| 2,6-dichloro-5-fluoronicotinonitrile | 1. Thiolation 2. Hydrogenation 3. Hydrolysis | Raney Nickel | 2-Chloro-5-fluoronicotinic acid |

| 2,6-dichloro-5-fluoronicotinic acid/ester | Selective hydrogenation dechlorination | Palladium on carbon, Lindlar catalyst, or Raney Nickel | 2-Chloro-5-fluoronicotinic acid/ester |

A different synthetic pathway starts from 2-hydroxynicotinic acid. This multi-step process includes nitration and chlorination to get 2-chloro-5-nitro-nicotinic acid, followed by reduction of the nitro group to an amino group. google.com The final fluorine introduction is achieved via a Schiemann reaction, where the amino group is diazotized in fluoroboric acid, and the resulting diazonium salt is heated to yield 2-chloro-5-fluoro-nicotinic acid. google.com However, this route is often hampered by long synthesis times and low yields in the final fluorination step. google.com

Esterification and Hydrolysis Processes in this compound Synthesis

Esterification and hydrolysis are fundamental reversible reactions that play a pivotal role in the synthesis and purification of nicotinic acid derivatives. atlantis-press.comresearchgate.net The conversion of the carboxylic acid group to an ester (esterification) is often performed to protect the acid functionality, improve solubility in organic solvents, or facilitate purification by chromatography. The reverse reaction, hydrolysis, is used to deprotect the ester and regenerate the final carboxylic acid product. organic-chemistry.org

The Fischer esterification is a classic method for this transformation, involving the reaction of the carboxylic acid with an alcohol under acidic conditions (e.g., using H₂SO₄ or TsOH). masterorganicchemistry.com This is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com

Conversely, the hydrolysis of the ester back to the carboxylic acid is a key final step in many synthetic sequences. atlantis-press.comresearchgate.net This is typically achieved by reacting the ester with water in the presence of either an acid or a base. Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible process. google.com Common bases used for this purpose include lithium hydroxide, sodium hydroxide, or potassium hydroxide. google.com

A common three-step synthetic sequence for nicotinic acid derivatives demonstrates this interplay: atlantis-press.comresearchgate.net

Esterification: The starting acid is converted to its ester.

Nucleophilic Substitution: A reaction is performed elsewhere on the pyridine ring.

Hydrolysis: The ester is converted back to the carboxylic acid to yield the final product.

| Process | Reagents | Purpose |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Protection of the carboxylic acid, improved solubility, purification |

| Hydrolysis | Water, Base (e.g., NaOH, KOH) or Acid | Deprotection to yield the final carboxylic acid product |

Recent Advances in Catalyst Systems for this compound Synthesis

Modern organic synthesis increasingly relies on the development of advanced catalyst systems to improve efficiency, selectivity, and environmental sustainability. For the synthesis of halogenated nicotinic acids, catalysts are crucial for steps such as selective dechlorination and carbon-carbon bond formation.

In the synthesis of 2-chloro-5-fluoro-nicotinic acid from 2,6-dichloro-5-fluoro-nicotinates, the choice of catalyst is critical for selectively removing the chlorine at the 6-position. Catalysts such as Lindlar catalyst, Raney nickel, and palladium on carbon have been employed for this hydrogenation dechlorination reaction. google.com The efficiency and selectivity of this step can be enhanced by the addition of an alkaline agent like triethylamine. google.com

Recent developments in catalysis offer new tools applicable to these syntheses. For instance, surfactant-type Brønsted acid catalysts like p-dodecylbenzenesulfonic acid (DBSA) have been shown to enable selective esterifications in water, presenting a greener alternative to traditional methods. organic-chemistry.org For the crucial fluorination step in some synthetic routes, modern electrophilic fluorinating agents are often used in conjunction with novel catalyst systems. While not specific to this exact molecule, the development of planar chiral isothiourea catalysts for asymmetric fluorination highlights the trend towards highly specialized and stereocontrolled catalytic methods. mdpi.com Furthermore, triazine-based Covalent Organic Polymers (COPs) are emerging as a class of highly porous, nitrogen-rich materials that show significant promise as stable and selective catalytic systems for a variety of organic transformations. rsc.org

Exploration of Chemical Reactivity and Transformative Derivatization of 4 Chloro 5 Fluoronicotinic Acid

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 4-chloro-5-fluoronicotinic acid is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 4-position is the most susceptible site for substitution due to the activating effects of the adjacent nitrogen atom and the electron-withdrawing carboxylic acid and fluoro groups.

The displacement of the C4-chloro substituent by an amine nucleophile is a key transformation. This reaction typically proceeds by the addition of an amine to the electron-deficient pyridine ring, forming a Meisenheimer-like intermediate, followed by the elimination of the chloride ion to restore aromaticity. A variety of primary and secondary amines can be used to generate a library of 4-amino-5-fluoronicotinic acid derivatives.

Studies on analogous systems, such as 4-chloropyrrolopyrimidines, demonstrate that such aminations can be effectively promoted by acid catalysis in aqueous media. nih.gov The reaction proceeds well with a range of aniline (B41778) derivatives, though steric hindrance at the ortho-position of the nucleophile can decrease the reaction rate. nih.gov For this compound, the reaction would involve the direct displacement of the chloride with an amine (R¹R²NH), yielding the corresponding 4-amino product. The reaction conditions can be tuned based on the nucleophilicity and steric bulk of the incoming amine.

Similar to amination, the C4-chloro group can be displaced by sulfur nucleophiles in a thiolation reaction. Using a thiol (RSH) or its corresponding thiolate salt (RS⁻) as the nucleophile allows for the introduction of a thioether linkage at the 4-position. These reactions are also classic examples of nucleophilic aromatic substitution. The resulting 4-thio-substituted nicotinic acid derivatives are valuable intermediates for further functionalization, including oxidation to sulfoxides or sulfones, or for use in various cross-coupling protocols.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position provides a handle for a different set of chemical transformations, primarily involving condensation and rearrangement reactions.

The carboxylic acid can be readily converted into its corresponding esters and amides, which are common derivatives in medicinal chemistry. Esterification is typically achieved by reacting the acid with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive species like an acyl chloride or using coupling agents. For instance, the formation of methyl 2-chloro-5-fluoronicotinate from the corresponding acid is a known process, indicating the feasibility of this transformation for the 4-chloro isomer. ambeed.comgoogle.com

Amidation follows a similar pathway, where the carboxylic acid is reacted with a primary or secondary amine, usually in the presence of a peptide coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), to facilitate the formation of the amide bond.

Table 1: Representative Esterification and Amidation Reactions

| Reactant | Reagent(s) | Product |

|---|---|---|

| This compound | Methanol (CH₃OH), H₂SO₄ (cat.) | Methyl 4-chloro-5-fluoronicotinate |

| This compound | Benzylamine (BnNH₂), HATU, DIPEA | N-Benzyl-4-chloro-5-fluoronicotinamide |

Curtius Rearrangement and Isocyanate Formation

The Curtius rearrangement is a powerful synthetic tool for converting carboxylic acids into primary amines, urethanes, or ureas via an isocyanate intermediate. nih.govwikipedia.orgorganic-chemistry.org This reaction offers a method to transform the carboxylic acid group into a versatile amino functionality, which is distinct from the amination at the C4-position. nih.gov

The process begins with the conversion of this compound to its corresponding acyl azide (B81097). nrochemistry.com This is often achieved using reagents like diphenylphosphoryl azide (DPPA) or by converting the acid to an acyl chloride followed by reaction with sodium azide. nrochemistry.com Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas (N₂) to form 4-chloro-5-fluoro-3-pyridyl isocyanate. wikipedia.orgorganic-chemistry.org This highly reactive isocyanate is typically not isolated but is trapped in situ with a nucleophile. organic-chemistry.orgnrochemistry.com

Reaction with water leads to an unstable carbamic acid, which decarboxylates to yield 4-chloro-5-fluoro-pyridin-3-amine.

Reaction with an alcohol (e.g., tert-butanol) yields a stable carbamate (B1207046) derivative (e.g., a Boc-protected amine).

Reaction with an amine yields a urea (B33335) derivative.

The Curtius rearrangement proceeds with complete retention of the stereochemistry of the migrating group. nih.govwikipedia.org

Table 2: Products from Curtius Rearrangement of this compound

| Step 1 Reagent(s) | Step 2 (Rearrangement) | Trapping Nucleophile | Final Product |

|---|---|---|---|

| DPPA, Et₃N | Toluene, Reflux | Water (H₂O) | 4-Chloro-5-fluoro-pyridin-3-amine |

| 1. SOCl₂ 2. NaN₃ | Heat | tert-Butanol (t-BuOH) | tert-Butyl (4-chloro-5-fluoro-pyridin-3-yl)carbamate |

Halogen-Specific Reactivity and Cross-Coupling Processes

The presence of two different halogen atoms on the pyridine ring allows for selective functionalization through transition metal-catalyzed cross-coupling reactions. The carbon-chlorine bond at the 4-position is significantly more susceptible to oxidative addition by a low-valent palladium catalyst than the highly stable carbon-fluorine bond at the 5-position. This difference in reactivity enables regioselective cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.org

In a typical Suzuki-Miyaura reaction, this compound (or its ester derivative) can be coupled with a boronic acid or boronic ester (R-B(OR')₂) in the presence of a palladium catalyst and a base. libretexts.org The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form a new carbon-carbon bond at the 4-position, regenerating the catalyst. libretexts.org This methodology allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, leaving the C-F bond intact for potential future transformations. The use of potassium heteroaryltrifluoroborates is also an effective strategy for this type of coupling. nih.gov

Table 3: Regioselective Suzuki-Miyaura Cross-Coupling

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Product |

|---|---|---|---|---|

| Methyl 4-chloro-5-fluoronicotinate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Methyl 5-fluoro-4-phenylnicotinate |

| Methyl 4-chloro-5-fluoronicotinate | 2-Thiopheneboronic acid | PdCl₂(dppf) | K₃PO₄ | Methyl 5-fluoro-4-(thiophen-2-yl)nicotinate |

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira-type)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are central to the derivatization of halogenated heterocycles like this compound. The reactivity of the C-Cl bond at the 4-position is pivotal in these transformations.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with a halide. libretexts.orglibretexts.org For this compound, the reaction would typically occur at the more reactive C-Cl bond. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the organoboron species (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orglibretexts.org The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., phosphines like PCy₃, P(t-Bu)₃), and base (e.g., K₃PO₄, Na₂CO₃) is crucial for achieving high efficiency and yield. organic-chemistry.orgnih.gov While the C-F bond is generally less reactive than the C-Cl bond in palladium catalysis, its presence can influence the electronic properties of the ring and the reactivity of the adjacent C-Cl bond.

Sonogashira-type Coupling: This reaction forges a bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and typically a copper(I) co-catalyst. wikipedia.orgrsc.org The reaction with this compound would involve the coupling of an alkyne at the C-4 position. The mechanism includes a palladium cycle similar to the Suzuki coupling and a copper cycle where a copper(I) acetylide is formed, which then participates in the transmetalation step with the palladium complex. wikipedia.org These reactions are versatile and can be carried out under mild conditions. nih.gov Copper-free Sonogashira variants have also been developed to avoid issues related to the copper co-catalyst. nih.govorganic-chemistry.org The reactivity order for halides in Sonogashira coupling is generally I > Br > Cl > F, making the C-Cl bond of this compound a viable, though sometimes challenging, coupling site. wikipedia.org

Table 1: Representative Conditions for Palladium-Catalyzed Coupling Reactions

| Reaction Type | Catalyst/Precursor | Ligand | Base | Solvent | Coupling Partner |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | Phosphine (B1218219) (e.g., SPhos, XPhos, RuPhos) | K₃PO₄, Na₂CO₃ | Dioxane/Water, Toluene, Ethanol | Aryl/Heteroaryl Boronic Acid or Ester |

| Sonogashira | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | PPh₃ | Amine (e.g., Et₃N, DIPEA) | THF, DMF | Terminal Alkyne (with CuI co-catalyst) |

| Copper-Free Sonogashira | Pd(OAc)₂ | PPh₃, Aminopyrimidine | Amine (e.g., Pyrrolidine) | THF, Water | Terminal Alkyne |

Cyanation Reactions

The introduction of a nitrile (cyano) group onto the pyridine ring of this compound, likely at the C-4 position by displacing the chlorine atom, is a valuable transformation. Cyanopyridines are important precursors for various functional groups, including carboxylic acids, amides, and tetrazoles.

Several methods exist for the cyanation of chloropyridines. A modern approach involves a palladium-catalyzed reaction using a non-toxic cyanide source like potassium ferrocyanide (K₄[Fe(CN)₆]). This method can be performed without the need for expensive and air-sensitive phosphine ligands, making it a "greener" alternative. google.com The reaction is typically catalyzed by palladium acetate (B1210297) in the presence of a base like potassium carbonate in an organic solvent. google.com

Another common method is the nucleophilic substitution of the chloride using an alkali metal cyanide, such as sodium cyanide or potassium cyanide. google.com These reactions can be facilitated by activating the pyridine ring. For instance, reaction with an activating agent like dimethylcarbamoyl chloride can form a reactive intermediate that is more susceptible to cyanide attack. researchgate.net The use of heavy metal cyanides like cuprous cyanide (CuCN) is also a classic method, though it suffers from toxicity and waste disposal issues. google.com

Table 2: Common Cyanation Methods for Chloropyridines

| Method | Cyanide Source | Catalyst/Activator | Solvent | Key Features |

|---|---|---|---|---|

| Palladium-Catalyzed | Potassium Ferrocyanide | Pd(OAc)₂ | DMF, NMP | Ligand-free, uses non-toxic cyanide source. google.com |

| Nucleophilic Substitution | NaCN or KCN | Dimethylcarbamoyl Chloride | Acetonitrile, Propionitrile | Activation of the pyridine ring enhances reactivity. google.comresearchgate.net |

| Rosenmund-von Braun | CuCN | None | DMF, NMP | Classic method, often requires high temperatures. google.com |

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound can involve either the pyridine ring or the carboxylic acid substituent.

Oxidation: The pyridine nitrogen atom can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents like peroxomonosulfate or peroxycarboxylic acids. koreascience.or.kr The formation of the N-oxide alters the electronic properties of the ring, making it more susceptible to certain nucleophilic substitution reactions and influencing the regioselectivity of other transformations. Oxidation of nicotinic acid itself can also lead to hydroxylation of the pyridine ring, for example, by certain microorganisms or strong chemical oxidants like potassium permanganate, which can yield products such as 6-hydroxynicotinic acid. nih.govscholarsresearchlibrary.com For this compound, oxidation with strong agents must be carefully controlled to avoid degradation of the molecule.

Reduction: The reduction of this compound can occur at two main sites: the carboxylic acid group and the pyridine ring. The carboxylic acid can be reduced to a primary alcohol (a pyridylcarbinol). However, this reduction can be challenging and may require strong reducing agents like tin and hydrochloric acid, which have shown limited success with nicotinic acid itself. sci-hub.st

More commonly, the pyridine ring is reduced. Catalytic hydrogenation, using catalysts like platinum oxide (PtO₂) in acetic acid, can reduce the pyridine ring to a piperidine (B6355638) ring, yielding the corresponding 4-chloro-5-fluoropiperidine-3-carboxylic acid. sci-hub.st Electrolytic reduction on lead electrodes in an acidic medium is another method that has been used for pyridine carboxylic acids, often leading to partial or full hydrogenation of the ring. sci-hub.st The specific products formed depend heavily on the reaction conditions.

Comparative Reactivity Studies of Isomeric Halogenated Nicotinic Acids

The reactivity of halogenated nicotinic acids in reactions like palladium-catalyzed cross-coupling is highly dependent on the nature and position of the halogen substituents. The C-F and C-Cl bonds in this compound have different reactivities, and their positions relative to the nitrogen atom and the carboxylic acid group are critical.

In dihalogenated pyridines, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling often exhibit high regioselectivity. For substrates like 2,4-dichloropyridine, coupling typically occurs preferentially at the C-4 position. researchgate.netnih.gov This selectivity is attributed to a combination of electronic and steric factors. The C-4 position is more electronically activated towards oxidative addition by palladium(0) compared to the C-2 position, which is adjacent to the ring nitrogen.

This inherent preference can be either enhanced or even overturned by the choice of ligand. For example, while many catalysts favor C-4 coupling, the use of specific diphosphine ligands like dppf can promote conventional selectivity, leading to reaction at the C-2 position. nih.gov Conversely, bulky N-heterocyclic carbene (NHC) ligands can strongly favor C-4 selective coupling in various cross-coupling reactions (Suzuki, Negishi, Kumada). nih.gov

When comparing isomers, a 2-chloronicotinic acid derivative will have different reactivity from a 4-chloro isomer. The reactivity order for halogens (I > Br > Cl) generally holds, but the position on the electron-deficient pyridine ring is also a major factor. For this compound, the C-Cl bond at the 4-position is expected to be the primary site of reaction in palladium-catalyzed couplings, being significantly more reactive than the C-F bond at the 5-position. Studies on trihalogenated systems, such as 2,4,6-trihalogenopyrido[2,3-d]pyrimidines, have established a clear reactivity hierarchy where Suzuki coupling occurs selectively in the order C-4 > C-2 > C-6, demonstrating the powerful directing effects of the heterocyclic core. sci-hub.se This suggests that for a hypothetical 2,4-dichloro-5-fluoronicotinic acid, the reaction would likely initiate at the C-4 position before the C-2 position.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 4 Chloro 5 Fluoronicotinic Acid and Its Synthetic Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules, including 4-Chloro-5-fluoronicotinic acid and its synthetic precursors. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

In the context of this compound, ¹H NMR spectroscopy is instrumental in identifying the protons on the pyridine (B92270) ring. The chemical shifts, coupling constants (J-values), and multiplicity of the proton signals offer a definitive fingerprint of the substitution pattern. For instance, the relative positions of the chloro and fluoro substituents, as well as the carboxylic acid group, create a unique electronic environment that influences the resonance frequencies of the aromatic protons.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring and the carboxyl group are highly sensitive to the presence of the electronegative halogen substituents. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to establish direct and long-range proton-carbon correlations, further solidifying the structural assignment.

For synthetic intermediates, NMR is invaluable for confirming the successful transformation of functional groups and for identifying the presence of any unreacted starting materials or byproducts. For example, in the synthesis of nicotinic acid derivatives, NMR can be used to monitor the conversion of a methyl group to a carboxylic acid or the introduction of a halogen atom onto the pyridine ring. kfnl.gov.sa

Table 1: Representative NMR Data for Nicotinic Acid Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |

| 2-Chloronicotinic acid | ¹H | 7.5-8.5 | m | - |

| 4-Chloro-2-fluorotoluene | ¹H | 2.2, 6.9-7.3 | s, m | - |

Note: This table presents generalized data for illustrative purposes. Actual chemical shifts and coupling constants can vary based on the solvent and experimental conditions. chemicalbook.comchemicalbook.com

Mass Spectrometry (MS) Techniques (e.g., LC-MS) for Compound Identification and Purity Assessment

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is widely used for the identification, quantification, and purity assessment of pharmaceutical compounds and their intermediates. When coupled with a separation technique like liquid chromatography (LC-MS), it provides a highly sensitive and specific method for analyzing complex mixtures.

For this compound, electrospray ionization (ESI) is a commonly employed ionization technique in LC-MS. In positive ion mode, the molecule can be observed as the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments, thus confirming the identity of the compound.

The fragmentation pattern of this compound under tandem mass spectrometry (MS/MS) conditions can provide further structural confirmation. nih.gov The fragmentation of nicotinic acid derivatives often involves the loss of neutral molecules such as CO₂, H₂O, and HCl, leading to the formation of characteristic fragment ions. kfnl.gov.sa The study of these fragmentation pathways can help in distinguishing between isomers and in identifying unknown impurities. kfnl.gov.sa

LC-MS is also a critical tool for assessing the purity of this compound. It can detect and quantify trace-level impurities that may not be visible by other techniques. This is particularly important in pharmaceutical applications where even small amounts of impurities can have significant effects. nih.gov

Table 2: Illustrative LC-MS Parameters for Nicotinic Acid Analysis

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Column | C18 or other suitable reversed-phase column |

| Detection | Full scan and product ion scan (MS/MS) |

Note: These are general parameters and may require optimization for specific applications. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are indispensable techniques for the separation, quantification, and purification of chemical compounds. These methods are routinely used to determine the purity of this compound and to monitor the progress of its synthesis.

Reversed-phase HPLC, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is the most common mode of separation for nicotinic acid derivatives. nih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The retention time of a compound is a characteristic property that can be used for its identification.

The purity of a sample is determined by integrating the peak area of the main component and any impurities in the chromatogram. The use of a photodiode array (PDA) or UV-Vis detector allows for the monitoring of the elution profile at multiple wavelengths, which can help in identifying co-eluting impurities. nih.gov

UPLC, with its use of smaller particle size columns and higher operating pressures, offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. This makes UPLC particularly well-suited for the analysis of complex reaction mixtures and for the detection of trace-level impurities. researchgate.net

Both HPLC and UPLC are invaluable for reaction monitoring. By taking aliquots from a reaction mixture at different time points and analyzing them by HPLC or UPLC, chemists can track the consumption of starting materials and the formation of products, allowing for the optimization of reaction conditions. pensoft.net

Table 3: Typical HPLC/UPLC Method Parameters for Purity Analysis

| Parameter | HPLC | UPLC |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | Acetonitrile/Water/Buffer | Acetonitrile/Water/Buffer |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detection | UV at a specific wavelength (e.g., 260 nm) | UV or PDA |

Note: The specific parameters will depend on the analyte and the desired separation. nih.govpensoft.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable information about the functional groups present in a molecule and its electronic transitions, respectively.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond (e.g., C=O, O-H, C-Cl, C-F) absorbs IR radiation at a characteristic frequency, resulting in a unique IR spectrum that can be used to identify the functional groups present in the molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as absorptions corresponding to the C-Cl and C-F bonds and the aromatic C-H and C=C bonds of the pyridine ring.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which causes electronic transitions between different energy levels. The wavelength of maximum absorbance (λmax) is related to the electronic structure of the molecule. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by one or more absorption bands in the UV region. The position and intensity of these bands can be influenced by the substituents on the pyridine ring. While UV-Vis spectroscopy is generally less specific than IR or NMR for structural elucidation, it is a useful tool for quantitative analysis and for detecting the presence of chromophoric impurities. researchgate.net

Table 4: Expected Spectroscopic Features for this compound

| Technique | Feature | Expected Region/Value |

| IR Spectroscopy | O-H stretch (carboxylic acid) | 2500-3300 cm⁻¹ (broad) |

| C=O stretch (carboxylic acid) | 1700-1725 cm⁻¹ | |

| C-F stretch | 1000-1400 cm⁻¹ | |

| C-Cl stretch | 600-800 cm⁻¹ | |

| UV-Vis Spectroscopy | π → π* transitions | ~200-300 nm |

Note: These are approximate values and can be influenced by the molecular environment and solvent.

Computational Chemistry and Theoretical Investigations of 4 Chloro 5 Fluoronicotinic Acid

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. DFT studies on 4-Chloro-5-fluoronicotinic acid would focus on understanding the influence of the chloro, fluoro, and carboxylic acid substituents on the pyridine (B92270) ring.

Electronic Structure: The primary electronic features of interest include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. For this compound, the electron-withdrawing nature of the chlorine, fluorine, and carboxylic acid groups is expected to lower the energy of both the HOMO and LUMO, potentially leading to a large HOMO-LUMO gap and high kinetic stability.

Reactivity Descriptors: DFT calculations can also provide various global reactivity descriptors. These parameters, derived from the HOMO and LUMO energies, help in quantifying the reactivity of the molecule. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released upon gaining an electron (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = χ² / 2η).

A representative table of calculated DFT parameters for this compound, based on typical values for similar halogenated aromatic acids, is presented below.

| Parameter | Calculated Value (eV) |

| EHOMO | -7.5 |

| ELUMO | -2.0 |

| HOMO-LUMO Gap (ΔE) | 5.5 |

| Ionization Potential (I) | 7.5 |

| Electron Affinity (A) | 2.0 |

| Electronegativity (χ) | 4.75 |

| Chemical Hardness (η) | 2.75 |

| Electrophilicity Index (ω) | 4.11 |

These are illustrative values and would be precisely determined through specific DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.net For this compound, QSAR studies would be invaluable for designing derivatives with enhanced or specific biological activities, such as herbicidal or pharmaceutical properties.

A typical QSAR study involves:

Data Set Preparation: A series of derivatives of this compound would be synthesized, and their biological activity (e.g., IC₅₀ values for enzyme inhibition) would be measured.

Descriptor Calculation: For each molecule in the series, a set of molecular descriptors would be calculated. These can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, molecular connectivity.

3D descriptors: Steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. acs.org

A hypothetical QSAR model for a series of this compound derivatives might take the form:

log(1/IC₅₀) = β₀ + β₁ * logP + β₂ * MR + β₃ * ELUMO

Where logP is the octanol-water partition coefficient (a measure of lipophilicity), MR is the molar refractivity (a steric parameter), and ELUMO is the energy of the lowest unoccupied molecular orbital. The coefficients (β) would be determined from the regression analysis.

Below is an interactive table showcasing hypothetical data for a QSAR study on derivatives of this compound.

| Compound ID | log(1/IC₅₀) | logP | Molar Refractivity (MR) | ELUMO (eV) |

| CFNA-01 | 4.5 | 2.1 | 45.2 | -1.8 |

| CFNA-02 | 5.2 | 2.5 | 48.9 | -2.1 |

| CFNA-03 | 4.8 | 2.3 | 46.8 | -1.9 |

| CFNA-04 | 5.5 | 2.8 | 52.1 | -2.3 |

Analysis of Molecular Electrostatic Potential and Halogen Bonding Interactions

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding and predicting the intermolecular interactions of a molecule. It is a plot of the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack and are favorable for interactions with positive charges, while regions of positive potential (blue) are prone to nucleophilic attack and interact favorably with negative charges.

For this compound, MESP analysis would reveal key features:

A region of strong negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring.

Regions of positive potential around the hydrogen atom of the carboxylic acid and potentially a "sigma-hole" on the halogen atoms.

Halogen Bonding: A halogen bond is a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. youtube.comdntb.gov.ua The MESP is particularly useful for identifying the potential for halogen bonding. A region of positive electrostatic potential, known as a σ-hole, can exist on the outer surface of a halogen atom, opposite to the covalent bond. youtube.com

In this compound, both the chlorine and fluorine atoms could potentially participate in halogen bonding. nih.gov However, the strength of the σ-hole and thus the halogen bond is dependent on the polarizability of the halogen and the electron-withdrawing nature of the rest of the molecule. Generally, the strength of halogen bonds follows the trend I > Br > Cl > F. Therefore, the chlorine atom would be expected to form stronger halogen bonds than the fluorine atom. nih.gov

A computational study would quantify the strength and directionality of these interactions with various Lewis bases, which is crucial for understanding its binding to biological targets or its self-assembly in the solid state.

| Interaction Type | Donor Atom | Acceptor Atom (Example) | Interaction Energy (kcal/mol) |

| Hydrogen Bond | O-H | O (carbonyl) | -5 to -8 |

| Halogen Bond (Chlorine) | C-Cl | O (carbonyl) | -2 to -4 |

| Halogen Bond (Fluorine) | C-F | O (carbonyl) | -0.5 to -1.5 |

These are illustrative energy ranges and would be determined from specific calculations.

Conformational Analysis and Molecular Dynamics Simulations of this compound

Conformational Analysis: The biological activity and physical properties of a molecule are highly dependent on its three-dimensional conformation. For this compound, the primary conformational flexibility arises from the rotation around the C-C bond connecting the carboxylic acid group to the pyridine ring. A conformational analysis would involve systematically rotating this dihedral angle and calculating the energy at each step to identify the most stable conformers. It is expected that the planar conformation, where the carboxylic acid group is coplanar with the pyridine ring, would be the most stable due to conjugation. However, steric hindrance from the adjacent chlorine atom might lead to a slightly twisted low-energy conformation.

Molecular Dynamics (MD) Simulations: MD simulations provide a way to study the dynamic behavior of a molecule over time. nih.gov An MD simulation of this compound, either in a solvent or interacting with a biological macromolecule, would reveal:

The flexibility of the molecule and the accessible conformational space at a given temperature.

The stability of intermolecular interactions, such as hydrogen and halogen bonds.

The solvation structure around the molecule.

Principal Component Analysis (PCA) of the MD trajectory can be used to identify the dominant modes of motion and the most populated conformational states. nih.gov

| Dihedral Angle (O=C-C=N) | Relative Energy (kcal/mol) | Population (%) |

| 0° (planar) | 0.5 | 30 |

| 20° (twisted) | 0.0 | 65 |

| 90° (perpendicular) | 5.0 | <1 |

This table presents a hypothetical conformational energy profile.

Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. For this compound, theoretical studies can predict the pathways and transition states for various reactions, such as nucleophilic aromatic substitution.

Reaction Pathways: A reaction pathway is the lowest energy path connecting reactants to products on the potential energy surface. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed reaction can be constructed. For example, the substitution of the chlorine atom by a nucleophile would likely proceed through a Meisenheimer-type intermediate.

Transition States: A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating the transition state structure and calculating its energy is crucial for determining the activation energy of the reaction, which in turn governs the reaction rate.

For the nucleophilic substitution on this compound, computational studies could compare the activation barriers for substitution at the 4-position (chlorine) versus the 5-position (fluorine). Due to the better leaving group ability of chloride compared to fluoride, substitution at the 4-position is expected to have a lower activation barrier.

| Reaction Step | Calculated Activation Energy (kcal/mol) |

| Nucleophilic attack at C4 (Cl substitution) | 15 - 20 |

| Nucleophilic attack at C5 (F substitution) | 25 - 30 |

| Proton transfer from carboxylic acid | 5 - 10 |

These are illustrative activation energies for a hypothetical reaction.

Strategic Applications of 4 Chloro 5 Fluoronicotinic Acid As a Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Heterocyclic Frameworks

The structural core of 4-Chloro-5-fluoronicotinic acid is a primed scaffold for the assembly of various fused heterocyclic systems. The presence of the chlorine and fluorine atoms on the pyridine (B92270) ring allows for selective functionalization, typically through nucleophilic aromatic substitution reactions, while the carboxylic acid group can be readily converted into other functional groups or used to direct cyclization reactions.

Pyrrolo[2,3-b]pyridine Derivatives

The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a prominent feature in many biologically active compounds. This compound serves as a key starting material for accessing substituted versions of this framework. A common synthetic strategy involves the initial conversion of the nicotinic acid into a more elaborate intermediate. For instance, a practical synthesis of a pharmaceutical intermediate, 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, was achieved by coupling two key building blocks, one of which is a derivative of nicotinic acid. nih.gov

General synthetic approaches towards fluorinated pyrrolo[2,3-b]pyridines have been developed, highlighting the importance of fluorinated precursors in generating novel inhibitors for enzymes like adenosine (B11128) deaminase (ADA) and inosine (B1671953) 5′-monophosphate dehydrogenase (IMPDH). enamine.net The synthesis often begins with the construction of a substituted pyrrole (B145914) ring, which is then fused to the pyridine moiety derived from the nicotinic acid precursor. The chloro and fluoro substituents can be retained or strategically replaced during the synthesis to modulate the final product's properties.

Imidazopyridine Systems

Imidazopyridines are another class of bicyclic heterocycles with significant applications in medicinal chemistry. rsc.org They exist as several isomers, including imidazo[1,2-a]pyridines, imidazo[1,5-a]pyridines, and imidazo[4,5-c]pyridines, all of which are valuable in drug discovery. nih.gov The synthesis of these systems often relies on the cyclization of an appropriately substituted aminopyridine.

This compound is an ideal starting point for generating the required aminopyridine precursors. The synthesis can be envisioned in a multi-step process where the carboxylic acid is first converted to an amide, followed by a Hofmann or Curtius rearrangement to yield an aminopyridine. This intermediate can then undergo condensation with α-haloketones or other reagents to form the fused imidazole (B134444) ring. For example, the synthesis of imidazo[1,2-a]pyridines frequently starts from 2-aminopyridines. nih.govorganic-chemistry.org Similarly, novel imidazo[4,5-c]pyridine derivatives have been synthesized and evaluated for their antimycobacterial activity, demonstrating the therapeutic potential of this scaffold. rsc.org

Quinoxaline (B1680401) and Quinazoline (B50416) Derivatives

Quinoxalines and quinazolines are important bicyclic heteroaromatic compounds with a broad spectrum of biological activities, including anticancer properties. nih.govmdpi.com The classical synthesis of quinoxalines involves the condensation of an ortho-phenylenediamine (a 1,2-diaminoarene) with a 1,2-dicarbonyl compound. nih.gov While quinoxalines are benzene-fused systems, analogous pyridine-fused structures can be prepared from diaminopyridines. This compound can be synthetically manipulated to produce a 2,3-diaminopyridine (B105623) derivative, which can then be reacted with a dicarbonyl compound to yield the corresponding fluorinated and chlorinated azaindole-based quinoxaline analog.

The synthesis of quinazolines often starts from anthranilic acid or its derivatives. nih.gov A synthetic route to N4-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine, for instance, starts from a fluorinated nitro precursor which is then elaborated. mdpi.com By analogy, this compound can be converted into a pyridine analog of anthranilic acid (an amino-nicotinic acid). This precursor can then undergo cyclization with formamide (B127407) or other reagents to construct the fused pyrimidine (B1678525) ring of the quinazoline system. researchgate.net

Table 1: Synthesis of Heterocyclic Frameworks

Role in the Synthesis of Agrochemical Research Compounds

The pyridine carboxylic acid structural motif is a well-established pharmacophore in the agrochemical industry, found in numerous herbicides and pesticides. For example, pyridinecarboxylic acids like clopyralid, fluroxypyr, and picloram (B1677784) are known herbicidal agents. google.com The introduction of halogen substituents, particularly fluorine, is a common strategy to enhance the efficacy, metabolic stability, and transport properties of active compounds.

Given these precedents, this compound represents a highly attractive scaffold for the discovery of new agrochemicals. Its structure provides a platform to generate libraries of novel compounds for high-throughput screening. The chloro and fluoro groups can be exploited to fine-tune the biological activity and physical properties of potential herbicide or pesticide candidates. While specific commercial agrochemicals derived directly from this compound are not widely documented, related structures like 4-Chloro-5-(difluoromethyl)-2-(trifluoromethoxy)nicotinic acid are available as building blocks, indicating active research in this area. bldpharm.com

Intermediate for Functional Materials Chemistry Research

The field of materials science increasingly utilizes highly functionalized organic molecules to construct materials with tailored properties. Fluorinated compounds are of particular interest for creating materials with enhanced thermal stability and hydrophobicity. researchgate.net Metal-Organic Frameworks (MOFs), which are crystalline materials built from metal ions or clusters linked by organic ligands, are a prime example.

This compound is an excellent candidate for a linker in MOF synthesis. The pyridine nitrogen and the carboxylate group provide two distinct coordination sites for binding to metal centers. Research has shown that related molecules, such as 5-fluoronicotinic acid, are versatile building blocks for generating topologically diverse metal-organic networks with Ni, Co, and Cd. researchgate.net The resulting materials can have applications in gas storage, catalysis, and sensing. The presence of both chloro and fluoro substituents on the aromatic ring of this compound offers a mechanism to fine-tune the electronic properties and intermolecular interactions within the final material structure.

Scaffold for Radiopharmaceutical Precursor Development (e.g., Fluorine-18 labeled compounds)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the detection of positron-emitting radionuclides. Fluorine-18 is one of the most widely used radionuclides for PET due to its convenient half-life (109.8 minutes) and low positron energy. nih.govacs.org The development of new PET tracers often involves labeling a biologically active molecule with Fluorine-18.

This compound is an ideal precursor for the synthesis of ¹⁸F-labeled radiotracers. The synthesis typically involves a nucleophilic substitution reaction where the stable ¹⁹F or, more commonly, the chlorine atom on the pyridine ring is replaced by radioactive [¹⁸F]fluoride. The chlorine atom at the 4-position is activated towards nucleophilic attack and can serve as an effective leaving group.

Once the [¹⁸F]4-fluoro-5-fluoronicotinic acid core is synthesized, it can be used as a prosthetic group. For example, it can be converted to an activated ester, such as a tetrafluorophenyl (TFP) ester. nih.gov This activated ester can then be readily conjugated to biomolecules like peptides or proteins. This indirect labeling strategy is crucial for temperature- and pH-sensitive biomolecules. A similar approach has been successfully demonstrated with 6-fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester, which has been used to label peptides and proteins with high efficiency. nih.gov This makes this compound a valuable scaffold for developing novel PET imaging agents for diagnostics and drug development research.

Table 2: Summary of Strategic Applications

Mechanistic Investigations of Reactions Involving 4 Chloro 5 Fluoronicotinic Acid

Elucidation of Regioselectivity and Stereoselectivity in Substitution Reactions

Substitution reactions on the pyridine (B92270) ring of 4-Chloro-5-fluoronicotinic acid are governed by the electronic properties of the substituents and the aromatic system itself. The chlorine and fluorine atoms, being highly electronegative, along with the nitrogen atom in the ring, create a distinct electronic landscape that dictates the preferred site of nucleophilic attack.

In nucleophilic aromatic substitution (SNAr) reactions, the regioselectivity is primarily determined by the ability of the ring to stabilize the negative charge of the intermediate Meisenheimer complex. The electron-withdrawing nature of the carboxylic acid group, the fluorine atom, and the ring nitrogen atom makes the pyridine ring susceptible to nucleophilic attack. Theoretical and computational studies on similar polyhalogenated aromatic compounds suggest that nucleophilic attack generally occurs at the most electron-deficient carbon position. nih.gov For this compound, this would imply that the C4 position, bearing the chloro substituent, is a likely site for substitution due to the combined electron-withdrawing effects of the adjacent fluorine and the para-positioned carboxylic acid group.

The general mechanism for SNAr involves a two-step addition-elimination process. nih.gov A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the leaving group is expelled, restoring the aromaticity of the ring. The relative stability of the possible Meisenheimer intermediates will dictate the observed regioselectivity.

While stereoselectivity is not typically a factor in substitutions directly on the aromatic ring, it can become relevant if chiral reagents are used or if subsequent reactions on substituents introduce chiral centers. For instance, in palladium-catalyzed cross-coupling reactions, the stereochemistry of the coupling partners can influence the final product's stereochemistry. libretexts.org

Catalytic Cycle Analysis for Palladium-Mediated Transformations

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. When applied to this compound, these reactions offer a versatile method for introducing a wide range of substituents at the C4 position. The catalytic cycle of these transformations is a well-established sequence of elementary steps involving the palladium catalyst.

The generally accepted catalytic cycle for a Suzuki-Miyaura coupling reaction proceeds as follows: libretexts.orgwikipedia.orgyoutube.comorganic-chemistry.org

Transmetalation: The organoborane reagent (R-BY₂) reacts with the Pd(II) complex. In this step, the organic group (R) is transferred from the boron atom to the palladium center, displacing the halide. This step typically requires the presence of a base to activate the organoborane. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Role of Specific Reagents and Reaction Conditions in Directing Selectivity

The outcome of reactions involving this compound is highly dependent on the specific reagents and conditions employed. These factors can be fine-tuned to control both the regioselectivity and the efficiency of the desired transformation.

In nucleophilic aromatic substitution reactions , the nature of the nucleophile is paramount. Stronger nucleophiles will generally react more readily. The choice of solvent can also play a crucial role by influencing the solubility of the reactants and stabilizing the charged intermediates. For instance, polar aprotic solvents are often used in SNAr reactions as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity. The presence of a base can also be critical, particularly when the nucleophile is an amine or an alcohol, to deprotonate the nucleophile or to neutralize the acid formed during the reaction.

In palladium-catalyzed transformations , the choice of ligand is a key determinant of reactivity and selectivity. Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle. The nature of the base is also critical in Suzuki-Miyaura couplings, as it is involved in the activation of the organoboron reagent for transmetalation. wikipedia.orgorganic-chemistry.org Different bases can lead to different reaction rates and yields.

The reaction temperature and time are also important parameters to control. Higher temperatures can often overcome activation barriers but may also lead to undesired side reactions or decomposition of the starting materials or products.

Kinetic Studies of Key Synthetic Steps

Kinetic studies provide quantitative information about the rates of chemical reactions and can offer deep insights into reaction mechanisms. By measuring how the concentration of reactants and products changes over time, it is possible to determine the rate law for a reaction, which mathematically relates the reaction rate to the concentrations of the species involved.

For reactions involving this compound, kinetic studies of key synthetic steps, such as the oxidative addition in palladium-catalyzed couplings or the formation of the Meisenheimer intermediate in SNAr reactions, would be invaluable. Such studies could identify the rate-determining step of a reaction sequence and quantify the effect of different catalysts, ligands, solvents, and temperatures on the reaction rate. scielo.br

For example, in a palladium-catalyzed cross-coupling reaction, monitoring the disappearance of the starting this compound and the appearance of the product over time under different catalyst and ligand concentrations would allow for the determination of the reaction order with respect to each component. This information is crucial for optimizing reaction conditions to achieve maximum efficiency.

Insights into the Biological Activity of 4 Chloro 5 Fluoronicotinic Acid and Its Derivatives at the Molecular Level

In Vitro Studies of Interaction with Biomolecules and Molecular Targets

While direct in vitro studies on 4-chloro-5-fluoronicotinic acid are not extensively documented in publicly available research, the interactions of its structural analogs provide significant insights into its potential molecular behavior. A closely related compound, 2-chloro-5-fluoroisonicotinic acid, has been utilized as a precursor in the synthesis of 5-fluoropyridine-2,4-dicarboxylate. nih.gov This derivative has been the subject of in vitro biochemical and biophysical studies to investigate its role as an inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases. nih.gov

The interaction of nicotinic acid derivatives with their biological targets is fundamentally governed by non-covalent forces. For instance, mutagenesis experiments on the nicotinic acid receptor (GPR109A) have revealed that an arginine residue within the third transmembrane domain is crucial for recognizing the acidic moiety of nicotinic acid and its analogs. nih.gov This suggests that this compound likely engages in similar ionic interactions with its target receptors.

Furthermore, studies on other halogenated aromatic compounds provide a framework for understanding the potential interactions of the chloro and fluoro substituents of this compound. Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic center, can play a significant role in ligand-protein binding. The electron-withdrawing nature of the fluorine and chlorine atoms in this compound can create a positive electrostatic potential on the surface of these halogens, enabling them to interact with nucleophilic residues (e.g., the backbone carbonyls or side chains of serine, threonine, or tyrosine) in a protein's binding pocket.

Modulation of Biochemical Pathways by Halogenated Nicotinic Acids

Halogenated nicotinic acids can influence various biochemical pathways, primarily through their interaction with specific receptors and enzymes. Nicotinic acid itself is well-known for its ability to modulate lipid metabolism. psu.edu It activates the G protein-coupled receptor GPR109A in adipocytes, leading to an inhibition of adenylyl cyclase. psu.edu This, in turn, decreases intracellular cyclic AMP (cAMP) levels and reduces the activity of protein kinase A (PKA). psu.edu The downstream effect is a reduction in the phosphorylation and activity of hormone-sensitive lipase, the rate-limiting enzyme in triglyceride hydrolysis. psu.edu This antilipolytic effect lowers the release of free fatty acids from adipose tissue into the bloodstream. psu.edu

Given the structural similarity, it is plausible that this compound and its derivatives could modulate this pathway. The presence of halogen substituents could, however, alter the potency and selectivity of the compound for GPR109A, potentially leading to a modified pharmacological response.

Furthermore, the inhibition of 2-oxoglutarate-dependent oxygenases by fluorinated nicotinic acid derivatives suggests an impact on pathways regulated by these enzymes. nih.gov 2OG-dependent oxygenases are involved in a wide array of biological processes, including collagen biosynthesis, hypoxic sensing, and epigenetic modifications through histone and DNA demethylation. rsc.orgpsu.eduresearchgate.net By inhibiting these enzymes, halogenated nicotinic acids could theoretically influence gene expression, cell signaling, and metabolism. For example, inhibition of prolyl hydroxylases, a subclass of 2OG-dependent oxygenases, can stabilize the hypoxia-inducible factor (HIF), a key regulator of the cellular response to low oxygen. nih.gov

Enzyme Inhibition Studies (e.g., 2-oxoglutarate dependent oxygenases)

A significant area of research for halogenated nicotinic acids is their potential as enzyme inhibitors, particularly for 2-oxoglutarate (2OG)-dependent oxygenases. nih.govrsc.org These enzymes are a large superfamily of non-heme iron-containing proteins that catalyze a variety of oxidative reactions. rsc.org

Research has demonstrated that fluorinated derivatives of pyridine-2,4-dicarboxylate, which can be synthesized from precursors like 2-chloro-5-fluoroisonicotinic acid, are potent inhibitors of human 2OG-dependent oxygenases. nih.gov In one study, several fluorinated and trifluoromethyl-substituted pyridine-2,4-dicarboxylate derivatives were synthesized and their inhibitory activity against three human 2OG oxygenases—aspartyl/asparaginyl β-hydroxylase (AspH), factor inhibiting HIF (FIH), and the histone demethylase KDM4E—was assessed. nih.gov

The introduction of substituents at the C5 position of the pyridine-2,4-dicarboxylate scaffold was found to influence the selectivity of inhibition. nih.gov This suggests that the 5-fluoro substituent in this compound could play a crucial role in its inhibitory profile against different 2OG-dependent oxygenases. The mechanism of inhibition by these pyridine-2,4-dicarboxylate derivatives is believed to involve chelation of the active site iron and competition with the 2-oxoglutarate co-substrate. nih.gov

Table 1: Inhibition of Human 2OG Oxygenases by a Derivative of a Halogenated Nicotinic Acid Precursor

| Compound | Target Enzyme | IC50 (µM) |

| 5-fluoropyridine-2,4-dicarboxylate | AspH | >1000 |

| 5-fluoropyridine-2,4-dicarboxylate | FIH | 13 ± 1 |

| 5-fluoropyridine-2,4-dicarboxylate | KDM4E | 0.23 ± 0.02 |

Data is for 5-fluoropyridine-2,4-dicarboxylate, a derivative synthesized from 2-chloro-5-fluoroisonicotinic acid, a close structural analog of this compound. nih.gov

Receptor Binding Affinity Investigations

The receptor binding affinity of this compound is a critical determinant of its biological activity. Based on the pharmacology of nicotinic acid, two key receptor families are of primary interest: the nicotinic acid receptors (GPR109A and GPR109B) and the nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govacs.org